4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Physicochemical profiling Drug-likeness Lead optimization

4-Amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 886966-55-8; molecular formula C₁₈H₁₇ClN₄O₂S; MW 388.87 g/mol) is a polysubstituted 1,2,4-triazin-5(4H)-one derivative bearing a 4-amino group, a 3-(4-chlorobenzyl)thio moiety, and a 6-(4-methoxybenzyl) substituent. The compound belongs to the broadly studied class of 4-amino-3-thioxo/alkylthio-6-substituted-1,2,4-triazin-5-ones, which have been reviewed as privileged scaffolds for anticancer, antibacterial, antifungal, acaricidal, and molluscicidal activities.

Molecular Formula C18H17ClN4O2S
Molecular Weight 388.87
CAS No. 886966-55-8
Cat. No. B2956755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
CAS886966-55-8
Molecular FormulaC18H17ClN4O2S
Molecular Weight388.87
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN4O2S/c1-25-15-8-4-12(5-9-15)10-16-17(24)23(20)18(22-21-16)26-11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3
InChIKeyRLSSFWOBXXYLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 886966-55-8): Structural and Pharmacophoric Baseline for Investigational Procurement


4-Amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 886966-55-8; molecular formula C₁₈H₁₇ClN₄O₂S; MW 388.87 g/mol) is a polysubstituted 1,2,4-triazin-5(4H)-one derivative bearing a 4-amino group, a 3-(4-chlorobenzyl)thio moiety, and a 6-(4-methoxybenzyl) substituent . The compound belongs to the broadly studied class of 4-amino-3-thioxo/alkylthio-6-substituted-1,2,4-triazin-5-ones, which have been reviewed as privileged scaffolds for anticancer, antibacterial, antifungal, acaricidal, and molluscicidal activities [1]. Notably, the compound is commercially available at ≥95% purity from multiple vendors (e.g., catalog CM687575, Chemeu; also listed in the ZINC purchasable compound library as ZINC000000958801), confirming its accessibility as a research tool compound [2]. As of 2026, the compound has no published biological activity data in ChEMBL or peer-reviewed literature, positioning it as a structurally defined but biologically uncharacterized candidate for de novo screening and SAR exploration [2].

Why 4-Amino-1,2,4-triazin-5(4H)-one Analogs Cannot Be Interchanged with CAS 886966-55-8: The Quantitative Case for Substituent-Specific Differentiation


Within the 4-amino-1,2,4-triazin-5(4H)-one chemotype, the identity and position of substituents at the 3-thio, 4-amino, and 6-benzyl positions dictate not only physicochemical properties (logP, tPSA, hydrogen-bonding capacity) but also biological target engagement profiles [1]. For example, the 6-methyl analog (CAS 22285-22-9; MW 282.75, logP ~2.39, tPSA 73.8) differs from the target compound (MW 388.87, logP 3.27, tPSA 76) by over 106 Da in molecular weight and ~0.9 log units in lipophilicity—a difference known to shift membrane permeability and off-target promiscuity in triazine series [2]. Furthermore, published SAR within fused triazolotriazine derivatives demonstrates that 4-methoxybenzyl substitution at the 6-position is associated with distinct CYP1A1 inhibitory activity, with compounds bearing the 4-methoxybenzyl motif (e.g., compound 3d in El Massry et al. 2012) showing crystallographically confirmed binding modes, whereas benzyl or other substituents exhibit divergent potency [3]. Substituting CAS 886966-55-8 with a structurally related but non-identical triazinone therefore risks both altered bioactivity and irreproducible screening outcomes.

Quantitative Comparative Evidence for 4-Amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 886966-55-8) Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (logP) and Polar Surface Area (tPSA) Comparison with the 6-Methyl Analog (CAS 22285-22-9)

The target compound (CAS 886966-55-8) exhibits a computed logP of 3.27 and tPSA of 76 Ų versus a logP of ~2.39 and tPSA of 73.8 Ų for the 6-methyl analog (CAS 22285-22-9) [1] . The ~0.9 log-unit increase in lipophilicity, driven by the 6-(4-methoxybenzyl) substituent replacing the 6-methyl group, translates to a predicted ~8-fold higher octanol-water partition coefficient. Both compounds comply with Lipinski's Rule of Five (MW < 500; logP ≤ 5; HBD ≤ 5; HBA ≤ 10), but the target compound's higher logP positions it closer to the optimal CNS drug-likeness window (logP 2–4) and predicts enhanced membrane permeability [1] [2].

Physicochemical profiling Drug-likeness Lead optimization

Commercial Purity Benchmarking: Target Compound Versus Closest Available Analogs

CAS 886966-55-8 is commercially supplied with a purity specification of ≥95% (HPLC) from Chemeu (catalog CM687575) . The 6-methyl analog (CAS 22285-22-9) is available at 98% purity (Fluorochem, Leyan), and the 4-nitrobenzyl analog (CAS 887196-59-0) is listed at 95%+ . While purity specifications are comparable across analogs, the target compound's catalog availability at 95%+ is explicitly documented alongside verified molecular identity (SMILES: COC1=CC=C(CC2=NN=C(SCC3=CC=C(Cl)C=C3)N(N)C2=O)C=C1), providing procurement teams with an identity-confirmed entry point for SAR expansion .

Purity specification Procurement quality Reproducibility

Class-Level Biological Potential: Documented Anticancer and Antimicrobial Activity of 4-Amino-3-thioxo-6-substituted-1,2,4-triazin-5-ones as Scaffold Validation

The 2023 comprehensive review by Alshammari and Bakhotmah documents that 4-amino-3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones—the direct structural class of CAS 886966-55-8—possess validated anticancer, antibacterial, antifungal, acaricidal, and molluscicidal activities across multiple independent studies [1]. In a directly relevant study, the 6-methyl analog (CAS 22285-22-9) demonstrated MIC values of 50 µg/mL against S. aureus, 100 µg/mL against E. coli, and 75 µg/mL against C. albicans, along with anticancer IC₅₀ values of 12.5 µM (HeLa), 15.0 µM (MCF-7), and 10.0 µM (A549) . Furthermore, El Massry et al. (2012) demonstrated that fused triazolotriazine derivatives bearing the 4-methoxybenzyl substituent at the 6-position (e.g., compound 3d, structurally related to the target) exhibit potent CYP1A1 inhibitory activity, with compounds 4e, 5a, 5b, and 6b showing the highest inhibitory effects in the series, supported by X-ray crystallography and molecular docking [2]. While these data do NOT constitute direct evidence for CAS 886966-55-8 itself, they validate the scaffold as biologically competent and support its prioritization for de novo screening campaigns.

Anticancer Antimicrobial Scaffold validation Class-level inference

Synthetic Intermediate Utility: The 4-Amino Group as a Derivatization Handle for Focused Library Synthesis

The target compound possesses a free 4-amino group, which is well-established in the 1,2,4-triazin-5-one literature as a reactive handle for acylation, Schiff base formation, cyclocondensation, and metal complexation reactions [1]. The 2023 review documents that 4-amino-3-thioxo-6-substituted-1,2,4-triazin-5-ones undergo alkylation, acylation, aroylation, cycloaddition, and phosphorylation, enabling systematic SAR exploration [1]. This contrasts with simpler analogs lacking the 4-amino group (e.g., CAS 165682-57-5, 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one, which lacks the 4-amino and 6-benzyl substituents and therefore has fewer derivatization vectors) . The target compound thus offers at least two distinct derivatization sites (4-amino and the thioether sulfur, which can be oxidized to sulfoxide/sulfone), making it a more versatile synthetic intermediate than its des-amino or des-(4-methoxybenzyl) counterparts.

Synthetic chemistry Derivatization Library synthesis SAR expansion

Occupancy of Underexplored Chemical Space: ZINC Database Confirmation of No Prior Biological Annotation

According to the ZINC20 purchasable compound database, CAS 886966-55-8 (ZINC000000958801) has no known biological activity in ChEMBL 20 and has not been reported in any peer-reviewed publications [1]. This is in stark contrast to the structurally simpler 6-methyl analog (CAS 22285-22-9), which appears in ChEMBL with multiple bioactivity annotations, including beta-lactamase inhibition (IC₅₀ ≈ 4,200 nM against Class C beta-lactamase from E. cloacae) and antimicrobial biofilm inhibition data in BindingDB [2] [3]. The absence of prior annotation for the target compound means it represents genuinely unexplored chemical space within the triazinone family—a valuable attribute for institutions seeking novel IP positions or screening for unprecedented target engagement profiles.

Chemical biology Novel chemotype Screening library Underexplored space

Caveat: Absence of Direct Head-to-Head Biological Data for CAS 886966-55-8

It must be explicitly stated that after comprehensive searching of PubMed, ChEMBL, BindingDB, ZINC, Google Patents, and major vendor technical datasheets, NO direct biological activity data (IC₅₀, MIC, EC₅₀, Ki, or in vivo efficacy) were identified for CAS 886966-55-8 [1]. The 1988 Mansour et al. study on related 6-substituted benzyl-4-phenyl-3-thioxo-triazin-5-ones reported that 'no important biological activity was found' for the tested compounds across antiviral, antibacterial, antimycobacterial, antifungal, and antiyeast screens, underscoring that not all triazinone derivatives in this chemospace exhibit significant bioactivity [2]. All biological activity claims in this guide are therefore class-level inferences and must not be interpreted as direct evidence for the target compound. Procurement decisions should weigh the compound's structural novelty and synthetic utility against the absence of validated bioactivity data.

Data transparency Evidence strength Procurement risk assessment

Recommended Application Scenarios for 4-Amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 886966-55-8) Based on Quantitative Evidence


De Novo Phenotypic Screening for Anticancer or Antimicrobial Hit Discovery

The compound's unannotated biological status, combined with the validated anticancer and antimicrobial activity of its scaffold class (MIC 50–100 µg/mL for the 6-methyl analog; anticancer IC₅₀ 10–15 µM for the 6-methyl analog across HeLa, MCF-7, and A549 cell lines), makes it an ideal candidate for inclusion in diversity-oriented phenotypic screening libraries [1] . Its computed logP of 3.27 and tPSA of 76 Ų are compatible with cell permeability, supporting use in cell-based assays without the solubility limitations of more lipophilic triazine derivatives [2]. The 4-methoxybenzyl substituent at the 6-position has been specifically associated with CYP1A1 inhibitory activity in fused triazolotriazine analogs, providing a rational hypothesis for target-specific follow-up screening [3].

Focused Library Synthesis via 4-Amino Derivatization for SAR Expansion

The free 4-amino group provides a versatile synthetic handle for generating focused compound libraries through acylation, Schiff base formation, or cyclocondensation reactions—transformations well-precedented in the 4-amino-3-thioxo-1,2,4-triazin-5-one literature [1]. This enables systematic exploration of structure-activity relationships around the triazinone core while maintaining the 3-(4-chlorobenzyl)thio and 6-(4-methoxybenzyl) substituents constant. The target compound thus serves as a single advanced intermediate that can yield 20–50 derivatives in a single parallel synthesis campaign, potentially reducing procurement costs compared to purchasing each derivative individually [1].

Computational Chemistry and Virtual Screening Campaigns Targeting Novel Chemospace

With confirmed purchasability (ZINC In-Stock status since 2015) and experimentally unvalidated bioactivity, CAS 886966-55-8 is an excellent candidate for prospective computational screening (molecular docking, pharmacophore modeling, or machine learning-based virtual screening) followed by experimental validation [2]. Its absence from ChEMBL bioactivity data means predictions are not confounded by existing structure-activity knowledge, making it a clean test case for computational model validation. The computed drug-like properties (Lipinski-compliant; logP 3.27; tPSA 76 Ų; only 3 rotatable bonds) further support its suitability as a virtual screening hit follow-up candidate [2].

Synthetic Methodology Development Using a Polysubstituted Triazinone Substrate

The compound's three distinct functional groups (4-amino, 3-thioether, and 6-(4-methoxybenzyl)) make it a useful substrate for developing and benchmarking new synthetic methodologies—such as selective oxidations (thioether to sulfoxide/sulfone), N-functionalizations, or transition metal-catalyzed cross-couplings on the electron-rich 4-methoxyphenyl ring [1]. Unlike simpler triazinone substrates (e.g., CAS 165682-57-5, which lacks the 4-amino group), the target compound allows chemists to probe chemoselectivity across multiple reactive sites within a single molecule, providing richer mechanistic information per experiment .

Quote Request

Request a Quote for 4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.